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CC 401 dihydrochloride

Cat. No.: B1191986
M. Wt: 461.39
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

Mitogen-activated protein kinase (MAPK) pathways are evolutionarily conserved signaling modules that play a central role in relaying signals from the cell surface to the nucleus in all eukaryotes. nih.govfrontiersin.org These cascades are fundamental for converting a wide array of extracellular stimuli, such as growth factors, cytokines, and environmental stressors, into coordinated cellular responses like proliferation, differentiation, survival, and apoptosis. jove.com

A typical MAPK cascade consists of a three-tiered kinase system: a MAPK Kinase Kinase (MAPKKK or MEKK), a MAPK Kinase (MAPKK or MKK/MEK), and a MAPK (also known as MPK). frontiersin.orgembopress.org The process begins when an external stimulus activates a MAPKKK. This activated MAPKKK then phosphorylates and activates a downstream MAPKK. frontiersin.org The activated MAPKK, a dual-specificity kinase, subsequently phosphorylates and activates a MAPK on specific threonine and tyrosine residues within its activation loop. frontiersin.orgembopress.org This final activated MAPK can then phosphorylate various substrate proteins, including transcription factors and other enzymes, thereby orchestrating the appropriate cellular response. jove.comembopress.org In mammals, there are three major, well-characterized MAPK pathways: the Extracellular signal-regulated kinases (ERK), the p38/Stress-Activated Protein Kinases (SAPKs), and the c-Jun N-terminal kinases (JNKs). jove.com

Functional Roles of JNK Isoforms in Cellular Homeostasis and Stress Responses

The c-Jun N-terminal kinase (JNK) pathway, also known as the Stress-Activated Protein Kinase (SAPK) pathway, is a key component of the MAPK signaling network. anygenes.comnih.gov JNKs are strongly activated by a variety of stress stimuli, including inflammatory cytokines, UV radiation, heat shock, and oxidative stress. anygenes.comjove.com The JNK family of proteins is encoded by three distinct genes—JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10)—which, through alternative splicing, give rise to multiple protein isoforms. anygenes.comnih.govpaulogentil.com While JNK1 and JNK2 are expressed widely across various tissues, JNK3 expression is primarily restricted to the brain, heart, and testes. nih.govpaulogentil.com

These isoforms play diverse and sometimes opposing roles in maintaining cellular homeostasis. bioscientifica.com Their activation is context-dependent; for instance, transient activation can promote cell survival and proliferation, whereas sustained activation is often linked to apoptosis (programmed cell death). anygenes.comnih.gov JNKs regulate critical cellular processes such as gene expression, cell proliferation, motility, metabolism, and DNA repair. nih.govpaulogentil.com Dysregulation of the JNK signaling pathway has been implicated in a multitude of human diseases, including neurodegenerative disorders, chronic inflammation, and cancer. nih.gov The different JNK isoforms can have distinct functions; for example, JNK1 and JNK2 are key regulators in obesity-induced inflammation and metabolic disorders, while JNK3 is particularly involved in neuronal cell death. bioscientifica.commdpi.com

Historical Development and Classification of JNK Inhibitors

The recognition of the JNK pathway's critical role in disease pathogenesis spurred significant efforts to develop inhibitors to modulate its activity for therapeutic and research purposes. paulogentil.comacs.org JNK inhibitors can be broadly classified based on their mechanism of action. nih.gov

The most common class is ATP-competitive inhibitors . These small molecules function by binding to the ATP-binding pocket of the JNK enzyme, preventing the transfer of phosphate (B84403) from ATP to JNK's protein substrates. nih.govportlandpress.com One of the earliest and most widely studied ATP-competitive inhibitors is SP600125. nih.govtandfonline.com While instrumental in many early studies, SP600125 was found to lack specificity, inhibiting other kinases and creating controversy around its off-target effects. portlandpress.com This limitation drove the development of second-generation ATP-competitive inhibitors, such as CC-401, with improved selectivity. nih.govportlandpress.com

Other classes of inhibitors include:

Peptide inhibitors : These are derived from proteins that interact with JNK, such as its scaffold protein JIP1 or its substrate c-Jun. They work by competing with the natural substrates of JNK, thus being ATP-non-competitive. nih.gov

Non-kinase inhibitors : A less common type, these inhibitors bind to inactive JNK and prevent its activation by upstream kinases (MAP2Ks). portlandpress.com

The development has progressed from broad-spectrum kinase inhibitors to more refined molecules with higher specificity for JNK, and even efforts to create isoform-selective inhibitors, which remains a significant challenge. acs.orgnih.gov

Significance of Highly Selective JNK Inhibitors for Mechanistic Research

Highly selective JNK inhibitors, such as CC-401, allow researchers to probe the JNK pathway with much greater precision. rndsystems.comtocris.comoup.com By minimizing interactions with other signaling cascades like the p38 and ERK pathways, these compounds provide a clearer understanding of the direct consequences of JNK inhibition. rndsystems.comoup.commedchemexpress.com This specificity is crucial for:

Validating JNK as a therapeutic target : Confirming that the inhibition of JNK alone produces a desired therapeutic effect in disease models. nih.govnih.gov

Dissecting isoform-specific functions : Although developing isoform-specific inhibitors is challenging, highly selective pan-JNK inhibitors are a step toward understanding the collective role of JNK1, JNK2, and JNK3 in different cell types and conditions. nih.govtandfonline.com

Mapping signaling networks : Providing a reliable tool to study the crosstalk and interplay between the JNK pathway and other cellular signaling systems. jove.com

Rationale for Investigating CC-401 dihydrochloride (B599025) as a Research Compound

CC-401 dihydrochloride emerged as a significant research tool due to its properties as a potent and selective, second-generation JNK inhibitor. nih.govportlandpress.comsigmaaldrich.com It was developed to overcome the specificity limitations of earlier compounds. portlandpress.com The primary rationale for its investigation in research settings is based on its mechanism and selectivity.

CC-401 is a cell-permeable, ATP-competitive inhibitor that targets all three JNK isoforms with high affinity, exhibiting Ki (inhibition constant) values in the nanomolar range (25-50 nM). rndsystems.comtocris.commedchemexpress.com Crucially, it demonstrates significant selectivity for JNK over other related kinases. rndsystems.comtocris.com Studies have shown it to be over 40-fold more selective for JNK compared to kinases such as p38, ERK, IKK2, and protein kinase C. rndsystems.comtocris.com This selectivity allows for more precise interrogation of JNK-mediated signaling. oup.com

The compound has been utilized in various research models to explore the role of JNK in disease. For instance, it has been shown to be effective in suppressing inflammation and tubular cell apoptosis in experimental models of renal injury, providing a strong rationale for its use in studying JNK signaling in kidney disease. oup.comsigmaaldrich.com However, it is also important for researchers to be aware of potential off-target effects. At higher concentrations, CC-401 has been observed to inhibit other kinases, such as dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) 1A and 1B, an activity that was found to induce β-cell replication. nih.gov This highlights that while highly selective, no inhibitor is perfect, and its characterization as a research compound requires careful consideration of its full kinase inhibition profile.

Data Tables

Table 1: Properties of CC-401 dihydrochloride

PropertyValueSource
Molecular Formula C₂₂H₂₄N₆O·2HCl rndsystems.com
Molecular Weight 461.39 g/mol rndsystems.comtocris.com
CAS Number 2250025-96-6 rndsystems.comtocris.com
Mechanism of Action ATP-competitive JNK inhibitor rndsystems.comtocris.comsapphirebioscience.com
Purity ≥98% rndsystems.comtocris.com
Solubility Soluble in water and DMSO rndsystems.comtocris.com

Table 2: Selectivity Profile of CC-401

KinaseSelectivity vs. JNKSource
p38 > 40-fold rndsystems.comtocris.commedchemexpress.com
ERK > 40-fold rndsystems.comtocris.commedchemexpress.com
IKK2 > 40-fold rndsystems.comtocris.commedchemexpress.com
Protein Kinase C (PKC) > 40-fold rndsystems.comtocris.commedchemexpress.com
Lck > 40-fold rndsystems.comtocris.com
ZAP70 > 40-fold rndsystems.comtocris.com

Properties

Molecular Formula

C22H24N6O.2HCl

Molecular Weight

461.39

Synonyms

3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride

Origin of Product

United States

Molecular and Biochemical Characteristics of Cc 401 Dihydrochloride As a Jnk Inhibitor

Primary Mechanism of c-Jun N-terminal Kinase Inhibition

The inhibitory action of CC 401 dihydrochloride (B599025) is centered on its direct interaction with the JNK enzyme, preventing it from performing its catalytic function.

CC 401 dihydrochloride functions as a high-affinity, ATP-competitive inhibitor of all three major JNK isoforms (JNK1, JNK2, and JNK3). biocrick.commedchemexpress.commedchemexpress.comcaymanchem.com It directly targets the adenosine (B11128) triphosphate (ATP)-binding site within the active, phosphorylated form of the JNK enzyme. tocris.comadipogen.com By occupying this pocket, this compound prevents the natural substrate, ATP, from binding. This competitive inhibition is potent, with reported inhibitor constant (Ki) values in the range of 25 to 50 nM. medchemexpress.comtocris.comrndsystems.commedchemexpress.com

The primary downstream effect of this compound's binding to JNK is the blockade of the kinase's enzymatic activity. adipogen.com This prevents the transfer of a phosphate (B84403) group from ATP to JNK's target proteins. A principal and well-characterized substrate of JNK is the transcription factor c-Jun. drugbank.com By inhibiting JNK, CC 401 effectively blocks the phosphorylation of the N-terminal activation domain of c-Jun. biocrick.commedchemexpress.comadipogen.com Research has demonstrated that CC 401 inhibits the phosphorylation of c-Jun induced by cellular stress in a dose-dependent manner. biocrick.commedchemexpress.commedchemexpress.com Notably, the inhibitor does not prevent the upstream phosphorylation and activation of JNK itself by its activating kinases. biocrick.commedchemexpress.commedchemexpress.com

Kinase Selectivity Profile of this compound

A critical characteristic of a chemical inhibitor for research applications is its selectivity—the ability to inhibit the intended target without affecting other related proteins. This compound exhibits a favorable selectivity profile, particularly within the broader family of mitogen-activated protein kinases (MAPKs).

This compound demonstrates significant selectivity for JNK over other key members of the MAPK family, such as p38 MAP kinase and extracellular signal-regulated kinase (ERK). tocris.comadipogen.comrndsystems.com Studies have consistently reported that CC 401 is at least 40-fold more selective for JNK than for these related kinases. biocrick.commedchemexpress.commedchemexpress.comcaymanchem.com In cell-based assays, while effectively blocking c-Jun phosphorylation, CC 401 does not prevent the stress-induced phosphorylation of p38 or ERK, underscoring its specificity for the JNK pathway. biocrick.commedchemexpress.commedchemexpress.com

The selectivity of CC 401 extends beyond the MAPK family. The compound shows more than 40-fold greater inhibitory activity against JNK compared to several other important kinases from different signaling pathways. tocris.comadipogen.comrndsystems.com These include the inhibitor of κB kinase (IKK2), protein kinase C (PKC), and the tyrosine kinases Lck and ZAP70, which are crucial in immune cell signaling. biocrick.commedchemexpress.commedchemexpress.comcaymanchem.com

Kinase FamilyKinaseSelectivity vs. JNK
MAPKp38> 40-fold medchemexpress.comtocris.comadipogen.comrndsystems.com
ERK> 40-fold medchemexpress.comtocris.comadipogen.comrndsystems.com
IKKIKK2> 40-fold medchemexpress.comtocris.comadipogen.comrndsystems.com
AGCPKC> 40-fold medchemexpress.comtocris.comadipogen.comrndsystems.com
Tyrosine KinaseLck> 40-fold medchemexpress.comtocris.comadipogen.comrndsystems.com
ZAP70> 40-fold medchemexpress.comtocris.comadipogen.comrndsystems.com

The high degree of selectivity for JNK makes this compound a valuable chemical tool for dissecting the specific roles of the JNK signaling cascade in various biological processes. caymanchem.comadipogen.com Its minimal activity against p38, ERK, and other kinases allows researchers to attribute observed cellular effects more confidently to the inhibition of JNK. biocrick.commedchemexpress.com However, it is important to note that subsequent research has revealed that CC 401 also possesses inhibitory activity against dual-specificity tyrosine phosphorylation–regulated kinase 1A and 1B (DYRK1A/B). nih.govguidetopharmacology.org This off-target activity has been linked to certain biological effects, such as the induction of pancreatic β-cell replication. nih.gov This finding underscores the importance of considering potential off-target effects when interpreting data generated using this inhibitor, as its actions may not be exclusively mediated by JNK inhibition in all contexts.

Identification and Elucidation of Secondary Molecular Targets

Subsequent investigations into the mechanism of action of CC-401 dihydrochloride revealed that its effects extend beyond JNK inhibition. nih.govnih.gov Kinome screening has been instrumental in identifying additional kinases that are potently inhibited by this compound, leading to a deeper understanding of its pleiotropic effects. oup.com

Inhibition of Dual-Specificity Tyrosine Phosphorylation–Regulated Kinase (DYRK1A/B)

A pivotal discovery in the characterization of CC-401 dihydrochloride was its potent inhibition of Dual-Specificity Tyrosine Phosphorylation–Regulated Kinase 1A (DYRK1A) and 1B. nih.govnih.govoup.com This finding was unexpected, as the compound was initially developed as a selective JNK inhibitor. nih.govnih.gov In vitro kinase assays revealed that CC-401 inhibits DYRK1A and DYRK1B, and this inhibition is believed to be a key driver of some of its observed cellular effects. nih.govoup.com

The interaction between CC-401 and DYRK1A has been explored through molecular modeling, which has provided insights into the binding mechanism. sinobiological.com This has facilitated the rational design of CC-401 derivatives to further probe the significance of DYRK1A/B inhibition. sinobiological.com The inhibitory activity of CC-401 against DYRK1A is a critical aspect of its pharmacological profile, contributing to effects previously attributed solely to JNK inhibition. nih.govmdpi.com

Table 1: Kinase Inhibition Profile of CC-401 Dihydrochloride

Kinase Target Inhibition Value (Ki)
JNK 25-50 nM tocris.comrndsystems.commedchemexpress.comtargetmol.com
DYRK1A Data suggests potent inhibition nih.govoup.com
DYRK1B Data suggests potent inhibition nih.govoup.com

This table summarizes the known kinase targets of CC-401 dihydrochloride and their respective inhibition constants.

Downstream Modulation of Nuclear Factor of Activated T cells (NFAT) Pathways

The inhibition of DYRK1A/B by CC-401 dihydrochloride has significant downstream consequences, most notably the modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. nih.govnih.govoup.com DYRK1A is a known negative regulator of NFAT signaling. mdpi.com By inhibiting DYRK1A, CC-401 effectively removes this brake on the pathway, leading to the activation of NFAT-dependent transcription. nih.govoup.com

This activation of the NFAT pathway is a crucial event downstream of DYRK1A/B inhibition by CC-401. nih.govoup.com The calcineurin/NFAT pathway is a key signaling cascade involved in various cellular processes. tandfonline.compnas.orgmdpi.com Research has demonstrated that CC-401 can activate an NFAT-luciferase reporter system, providing direct evidence of its ability to modulate this pathway. oup.com However, it is important to note that the effects of CC-401 are not solely dependent on NFAT activation, suggesting the involvement of other downstream effectors. nih.govnih.gov

Cellular and Subcellular Effects of Cc 401 Dihydrochloride

Impact on Cell Cycle Dynamics and Proliferation

The influence of CC 401 on cell cycle and proliferation is complex, with studies demonstrating both pro-proliferative and anti-proliferative contexts, largely depending on the cell line and the underlying signaling pathways. This activity is primarily linked to its inhibition of DYRK1A/B.

CC 401 modulates cell cycle progression by interfering with key regulatory proteins. A primary mechanism involves the destabilization of the cell cycle inhibitor p27Kip1. nih.gov DYRK1A normally phosphorylates p27Kip1, an action that stabilizes it and promotes cell cycle arrest. By inhibiting DYRK1A, CC 401 prevents this phosphorylation, leading to the degradation of p27Kip1 and allowing cells to progress through the cell cycle. nih.govnih.gov

Furthermore, CC 401 treatment can lead to the derepression of genes normally suppressed by the DREAM (dimerization partner, RB-like, E2F and multivulval class B) complex. nih.gov The integrity of this complex, which acts as a transcriptional repressor of cell cycle genes, is dependent on DYRK1A/B activity. Inhibition by CC 401 disrupts the complex, leading to increased expression of replication-promoting genes such as MYBL2 and FOXM1, thereby facilitating cell cycle progression. nih.gov

The effect of CC 401 on cellular proliferation is highly context-specific. In studies involving rodent and human β-cells, CC 401 was found to promote cellular replication. nih.gov This pro-proliferative effect is consistent with its mechanism of destabilizing the cell cycle inhibitor p27Kip1.

Conversely, the inhibition of DYRK1A, the primary target of CC 401, has been shown to have anti-proliferative effects in other contexts, such as in liver cancer cell lines. spandidos-publications.com Treatment with harmine (B1663883), another potent DYRK1A inhibitor, inhibited the viability of liver cancer cells in a dose-dependent manner under hypoxic conditions. spandidos-publications.com This suggests that while CC 401 can stimulate replication in specific, non-cancerous cell types like β-cells, the broader inhibition of its target kinase, DYRK1A, may exert anti-proliferative effects in certain cancer cells.

CompoundCell TypeEffectMeasurement (EC₅₀)Source
CC-401Rat β-cells (in vitro)Stimulation of Replication5.2 ± 0.8 µM nih.gov

Induction of Apoptotic Mechanisms

While the role of CC 401 in cell cycle modulation is well-documented, its direct effects on apoptosis are less characterized. The impact appears to be linked to the inhibition of its target kinases, DYRK1A and JNK, which can influence cell survival and sensitivity to other therapeutic agents.

Direct studies detailing the specific apoptotic pathways activated by CC 401 are limited. The primary focus of existing research has been on its effects on cellular replication, particularly in β-cells. nih.gov However, the kinases targeted by CC 401 are known to be involved in apoptotic signaling. The c-Jun N-terminal kinase (JNK) pathway, for which CC 401 has been described as an inhibitor, is known to play a pathogenic role in tubular cell apoptosis in the context of renal fibrosis. rndsystems.com

The inhibition of kinases targeted by CC 401 has been shown to create synergistic anti-cancer effects when combined with other agents. Suppression of DYRK1A was found to enhance the anti-liver cancer activity of the multi-kinase inhibitor sorafenib (B1663141) under hypoxic conditions. spandidos-publications.com Co-treatment with the DYRK1A inhibitor harmine and sorafenib significantly reduced the viability of liver cancer cells compared to treatment with either agent alone. spandidos-publications.com

Separately, research into JNK inhibition, a documented activity of CC 401, has shown that it can sensitize hypoxic colon cancer cells to the effects of DNA-damaging agents. rndsystems.com This suggests a potential mechanism whereby CC 401 could lower the threshold for apoptosis induction by conventional chemotherapeutics that function by causing DNA damage.

Regulation of Inflammatory and Fibrotic Cellular Responses

Emerging evidence indicates that the inhibition of DYRK1A, the primary target of CC 401, plays a significant role in modulating cellular responses related to inflammation and fibrosis.

In the context of inflammation, particularly neuroinflammation, the inhibition of DYRK1A has been shown to significantly reduce the production of proinflammatory factors. nih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, DYRK1A inhibition attenuated the expression of inflammatory proteins such as cyclooxygenase 2 (COX2) and inducible nitric synthase (iNOS), as well as the release of tumor necrosis factor-α (TNF-α). nih.govresearchgate.net This anti-inflammatory effect is linked to the suppression of the TLR4/NF-κB signaling pathway. nih.gov

ProcessKey MediatorsEffect of DYRK1A InhibitionSource
Inflammation (LPS-induced)TNF-α, iNOS, COX2Reduced Production/Expression nih.govresearchgate.net

Regarding fibrotic responses, studies have implicated DYRK1A in the progression of kidney fibrosis. diabetesjournals.org In a model of kidney fibrosis induced by transforming growth factor-β (TGF-β), the expression of DYRK1A was increased. The inhibition of DYRK1A expression effectively reduced this TGF-β-induced fibrosis. diabetesjournals.org The underlying mechanism involves the regulation of phospho-Smad3 levels, a key downstream component of the TGF-β signaling pathway that drives fibrosis. diabetesjournals.org

ProcessKey Signaling PathwayEffect of DYRK1A InhibitionMechanismSource
Kidney FibrosisTGF-β / Smad3Reduced FibrosisModulation of phospho-Smad3 levels diabetesjournals.org

Attenuation of Inflammation-Associated Signaling

The JNK signaling pathway is a critical component in the cellular response to stress and plays a significant role in promoting inflammatory responses. nih.gov Activation of JNK by upstream kinases leads to the phosphorylation of c-Jun, which in turn can induce the production of various inflammatory mediators and pro-inflammatory cytokines. nih.gov

By inhibiting JNK, CC 401 dihydrochloride (B599025) can attenuate these inflammation-associated signaling cascades. The inhibition of JNK in microglial cells has been suggested to suppress inflammatory pain by reducing the expression of inflammatory mediators. nih.gov While direct studies on CC 401's anti-inflammatory cytokine profile are specific, the mechanism of JNK inhibition is well-linked to reduced inflammation. For instance, studies on other compounds that modulate the JNK pathway have demonstrated clear anti-inflammatory effects. Alexidine (B1196660) dihydrochloride, for example, exerts an anti-inflammatory effect on macrophage cell lines by reducing the production of pro-inflammatory cytokines, an action mediated in part through the JNK signaling pathway. nih.gov Similarly, the natural compound umckalin (B150616) has been shown to suppress the production of inflammatory mediators and cytokines by downregulating JNK signaling pathways. mdpi.com This body of evidence supports the principle that a potent JNK inhibitor like CC 401 would effectively attenuate inflammation-associated signaling.

Anti-fibrotic Effects in Renal Cellular Models

Research has identified a pathogenic role for JNK signaling in the development of renal fibrosis and tubular cell apoptosis. medchemexpress.comrndsystems.com Consequently, inhibition of this pathway presents a therapeutic strategy for kidney disease. CC 401 has demonstrated efficacy in renal injury models. nih.gov

In a key in vitro study using the HK-2 human tubular epithelial cell line, CC 401 was shown to specifically inhibit the osmotic stress-induced phosphorylation of c-Jun in a dose-dependent manner. medchemexpress.com Importantly, at concentrations that provided specific JNK inhibition (1 to 5 μM), CC 401 did not prevent the stress-induced phosphorylation of JNK itself, nor of the related kinases p38 or ERK, highlighting its specific action on the JNK pathway's downstream target. medchemexpress.com These findings underscore the compound's ability to interrupt the specific signaling events that contribute to fibrotic processes in renal cells.

Cellular Immunomodulatory Activities

Effects on Immune Cell Activation and Cytokine Production (indirectly via JNK inhibition)

The JNK pathway is integral to the regulation of immune responses, and its inhibition can significantly modulate immune cell activation and the production of cytokines. JNK inhibition has been shown to downregulate the expression and production of key pro-inflammatory cytokines that drive immune responses.

The table below summarizes research findings on how JNK pathway inhibition affects the production of various cytokines.

CytokineEffect of JNK InhibitionCellular Context
TNF-α Reduced ProductionMacrophages nih.gov, Various mdpi.com
IL-6 Reduced ProductionMacrophages nih.gov, Various mdpi.com
IL-1β Reduced ProductionVarious mdpi.comnih.gov
IFN-γ Reduced ProductionVarious nih.gov
GM-CSF Reduced ProductionMacrophages nih.gov
IL-12p40 Reduced ProductionMacrophages nih.gov

These effects demonstrate that by blocking the JNK pathway, a compound like CC 401 can indirectly suppress the activation of immune cells and temper the inflammatory environment by reducing the secretion of these potent signaling molecules.

Modulation of Macrophage and Lymphocyte Responses (if relevant to JNK modulation)

JNK signaling plays a distinct role in different immune cell populations, and its inhibition by CC 401 can therefore modulate their responses.

Macrophages: As key cells in the inflammatory response, macrophages are significantly influenced by JNK signaling. Research on alexidine dihydrochloride found that its anti-inflammatory action on LPS-stimulated macrophages, characterized by reduced cytokine production, was mediated through the JNK pathway. nih.gov This indicates that JNK inhibition can dampen the pro-inflammatory functions of macrophages.

Lymphocytes: JNK signaling is also crucial for lymphocyte function and survival. In a B-lymphoma model, the JNK pathway was shown to have a unique pro-survival role, and its inhibition led to apoptosis of the lymphoma cells. nih.gov In the context of T-cell function, JNK inhibition can have indirect but significant effects. In a bladder cancer model, JNK inhibition in cancer-associated fibroblasts (CAFs) blocked their ability to suppress the immune system. nih.gov This occurred because JNK inhibition downregulated the expression of thymic stromal lymphopoietin (TSLP) in the fibroblasts, which in turn restored the cytotoxic function of CD8+ T cells. nih.gov This highlights how JNK modulation can impact T-lymphocyte activity by altering the broader tumor microenvironment.

Direct Cellular Efficacy in Viral Replication

Inhibition of Human Cytomegalovirus (HCMV) Replication in Cell Cultures

CC 401 has been identified as an effective inhibitor of Human Cytomegalovirus (HCMV) replication in vitro. rndsystems.com HCMV is an opportunistic pathogen that can cause severe disease in immunocompromised individuals and congenitally infected newborns. nih.gov

In a medium-sized chemical screening designed to identify anti-HCMV compounds, CC 401 was one of three structurally different JNK inhibitors that effectively halted HCMV replication in cultured human fibroblasts (HFs). nih.gov

JNK InhibitorResult of Anti-HCMV Screening
CC 401 Effectively inhibited HCMV replication in HFs nih.gov
SP600125 Effectively inhibited HCMV replication in HFs nih.gov
JNK inhibitor VIII Effectively inhibited HCMV replication in HFs nih.gov

Mechanistic studies on the related compound SP600125 revealed that the inhibition occurs at a very early stage of the viral life cycle. nih.gov While the inhibitor did not prevent viral binding or entry into the cell, it significantly suppressed the transcription of the immediate-early (IE) viral genes IE1/2 and the subsequent accumulation of their protein products. nih.gov These IE gene products are master regulators essential for the expression of later-phase viral genes. nih.gov Further validating these findings, the specific knockdown of JNK expression using RNA interference also resulted in a significant impairment of HCMV replication, mimicking the effect of the chemical inhibitors. nih.gov This confirms that the JNK pathway is a feasible host cell target for the development of new anti-HCMV drugs. nih.gov

Effects on Pancreatic β-Cell Replication and Function

The compound CC 401 dihydrochloride has been identified as a significant promoter of pancreatic β-cell replication. nih.gov Initially characterized as a c-Jun N-terminal kinase inhibitor, subsequent research revealed that its proliferative effect on β-cells stems from a different mechanism. nih.gov Studies have demonstrated that CC 401 induces replication in both rodent and human β-cells in vitro, and also in rodent models in vivo. nih.govnih.gov This effect is particularly noteworthy as the expansion of endogenous β-cell mass is a primary goal in developing therapeutic strategies for diabetes. nih.govnih.gov Treatment with CC 401 on purified rat β-cells increased replication from a baseline of 0.2% ± 0.2% to 2.6% ± 0.3%, indicating a direct action on the β-cells. nih.gov

The primary mechanism through which CC 401 promotes β-cell replication is the inhibition of dual-specificity tyrosine phosphorylation–regulated kinase 1A and 1B (DYRK1A/B). nih.govnih.gov This was an unexpected finding, as the compound was previously associated with other kinase targets. nih.gov DYRK1A/B inhibition is a critical pathway for inducing human β-cell proliferation. jci.orgmdpi.com The effect of CC 401 is consistent with that of other known DYRK1A/B inhibitors, such as harmine. nih.gov

Research comparing CC 401 and harmine showed that they likely share a common mechanism of action. When applied independently to β-cells, the compounds induced similar levels of replication. However, when used in combination, there was no significant additive effect, which suggests they act on the same molecular pathway. nih.gov The potency of CC 401 in inducing β-cell replication was determined to have a half-maximal effective concentration (EC₅₀) of 4.8 ± 0.6 µM. nih.gov

Table 1: Comparative Effect of DYRK1A/B Inhibitors on β-Cell Replication

Compound(s) Fold Increase in β-Cell Replication (Mean ± SD)
CC 401 5.4 ± 0.3
Harmine 5.3 ± 0.3
CC 401 + Harmine 5.8 ± 0.4

This table summarizes the fold increase in β-cell replication in response to treatment with CC 401 and harmine, both individually and in combination. The data indicates a shared mechanism of action as the combination does not produce a significant additive effect. nih.gov

While inhibition of DYRK1A/B is known to activate the nuclear factor of activated T cells (NFAT) transcription factors—a pathway previously considered the primary driver of β-cell replication—studies with CC 401 have revealed the significant contribution of NFAT-independent mechanisms. nih.govnih.gov Evidence shows that while CC 401 does activate NFAT-dependent transcription, the use of a potent NFAT inhibitor, FK506, only partially blocks the β-cell replication induced by CC 401. nih.gov This finding strongly indicates that other molecular pathways are at play. nih.govnih.gov

Further investigation has identified two key NFAT-independent consequences of CC 401-mediated DYRK1A/B inhibition:

Destabilization of p27Kip1 : CC 401 inhibits the DYRK1A-dependent phosphorylation of p27Kip1. nih.govnih.gov Since phosphorylation stabilizes p27Kip1, a known inhibitor of cell replication, this action by CC 401 leads to its destabilization and promotes cell cycle progression. nih.gov

Derepression of the DREAM Complex : The integrity of the dimerization partner, RB-like, E2F and multivulval class B (DREAM) complex, which suppresses the expression of numerous replication-promoting genes, is dependent on DYRK1A/B activity. nih.govnih.gov By inhibiting DYRK1A/B, CC 401 destabilizes the DREAM complex. This leads to the increased expression of key cell-cycle genes normally kept in check, including MYBL2 and FOXM1, thereby promoting replication. nih.gov

Table 2: NFAT-Independent Molecular Effects of CC 401

Target Inhibition Downstream Effect Consequence Key Genes Affected
DYRK1A/B Inhibition of p27Kip1 phosphorylation Destabilization of p27Kip1 (a replication inhibitor) N/A
DYRK1A/B Destabilization of DREAM complex integrity Derepression of cell-cycle genes MYBL2, FOXM1

This table outlines the key NFAT-independent mechanisms by which CC 401 promotes β-cell replication through the inhibition of DYRK1A/B. nih.govnih.gov

In Vitro Preclinical Efficacy and Methodological Applications

Characterization of JNK Inhibition in Cell-Based Assays

CC 401 dihydrochloride (B599025) is a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), competitively binding to the ATP-binding site of the kinases. medchemexpress.com This interaction prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun, a key downstream target of the JNK signaling pathway. medchemexpress.com The inhibitory activity of CC 401 has been characterized with Ki values ranging from 25 to 50 nM for all three JNK forms. medchemexpress.com

The specificity of CC 401 as a JNK inhibitor has been demonstrated in vitro using the human kidney proximal tubular epithelial cell line, HK-2. medchemexpress.com In these cells, CC 401 has shown at least a 40-fold greater selectivity for JNK compared to other related mitogen-activated protein kinases (MAPKs) such as p38 and extracellular signal-regulated kinase (ERK). medchemexpress.comtuni.fi Furthermore, its selectivity extends to other kinases like the inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and zeta-associated protein of 70 kDa (ZAP70). medchemexpress.comtuni.fi Studies have shown that while CC 401 effectively inhibits the phosphorylation of c-Jun, it does not prevent the upstream phosphorylation of JNK itself, nor the phosphorylation of p38 or ERK, underscoring its specific action on the JNK-c-Jun axis. medchemexpress.com

Table 1: Kinase Inhibition Profile of CC 401

Kinase Target Inhibition Constant (Ki) Selectivity vs. Other Kinases Reference
JNK1 25-50 nM >40-fold medchemexpress.commdpi.com
JNK2 25-50 nM >40-fold medchemexpress.commdpi.com
JNK3 25-50 nM >40-fold medchemexpress.commdpi.com
p38 Not specified >40-fold lower inhibition medchemexpress.comtuni.fi
ERK Not specified >40-fold lower inhibition medchemexpress.comtuni.fi
IKK2 Not specified >40-fold lower inhibition medchemexpress.comtuni.fi

In cell-based assays utilizing HK-2 cells, CC 401 has been shown to inhibit the sorbitol-induced phosphorylation of c-Jun in a dose-dependent manner. medchemexpress.com Effective and specific JNK inhibition in these cellular models is typically achieved with concentrations of CC 401 ranging from 1 to 5 μM. medchemexpress.com This dose-dependent effect on a direct downstream target of JNK provides clear evidence of the compound's mechanism of action at a cellular level.

Assessment of Anti-Proliferative and Pro-Apoptotic Effects in Cultured Cells

The role of JNK signaling in cancer cell proliferation and survival has made it an attractive target for therapeutic intervention. CC 401 dihydrochloride has been evaluated for its anti-cancer properties in various cancer cell lines.

In vitro studies have demonstrated the anti-proliferative effects of CC 401 as a single agent in colon cancer cell lines. The half-maximal inhibitory concentration (IC50) for CC 401 has been determined in several lines, including HT29 (3 μM), SW620 (6.5 μM), and HCT116 (3.5 μM). nih.gov The pro-apoptotic effects of CC 401 are linked to its ability to enhance DNA damage in responsive cancer cells, such as HT29 and SW620. nih.govscience.gov By inhibiting JNK, CC 401 can shift the cellular response towards apoptosis, particularly in the context of DNA-damaging agents.

Table 2: Anti-Proliferative Activity of CC 401 in Colon Cancer Cell Lines

Cell Line IC50 (μM) Reference
HT29 3 nih.gov
SW620 6.5 nih.gov
HCT116 3.5 nih.gov

A significant focus of in vitro research on CC 401 has been its use in combination with standard chemotherapeutic agents. In colon cancer cell lines, CC 401 has demonstrated synergistic effects when combined with DNA-damaging agents like oxaliplatin (B1677828) and SN-38, as well as the anti-angiogenic agent bevacizumab. mdpi.comnih.gov This synergy is observed in cell lines such as HT29 and SW620. mdpi.com The combination of CC 401 with these agents leads to enhanced cytotoxicity and increased tumor cell killing compared to either agent alone. nih.gov These findings suggest that JNK inhibition by CC 401 can sensitize cancer cells to the effects of conventional chemotherapy.

Evaluation of Anti-fibrotic Activity in In Vitro Models

Beyond its applications in oncology, the JNK signaling pathway is implicated in the pathogenesis of fibrotic diseases. Consequently, CC 401 has been investigated for its anti-fibrotic potential in various in vitro models. In models of renal fibrosis, treatment with CC 401 has been shown to provide substantial protection against the accumulation of myofibroblasts and the deposition of collagen. nih.govnih.govresearchgate.net Furthermore, JNK inhibition by CC 401 has been observed to reduce the mRNA levels of key pro-fibrotic factors such as transforming growth factor-β1 (TGF-β1) and connective tissue growth factor. nih.govresearchgate.net In cultured human fibroblasts, CC 401 has also been shown to efficiently inhibit the replication of human cytomegalovirus, a process that can be associated with cellular stress and fibrotic responses. These studies highlight the potential of CC 401 to mitigate the cellular processes that drive the progression of fibrosis.

In Vitro Investigation of β-Cell Replication Potential

Rodent and Human Pancreatic Islet Cell Culture Studies

In vitro studies using both rodent and human pancreatic islets have demonstrated the capacity of CC-401 to induce β-cell proliferation. Research on purified rat β-cells showed that treatment with CC-401 resulted in a significant increase in β-cell replication, from a baseline of 0.2% ± 0.2% to 2.6% ± 0.3%, indicating a direct action on these cells oup.com.

While rodent β-cells are generally responsive to a wide range of growth-inducing compounds, human β-cells have proven more resistant nih.govnih.gov. However, CC-401 has consistently been shown to induce replication in human β-cells in vitro nih.govnih.gov. Studies have found that DYRK1A/B inhibitors are among the few compounds that can reliably stimulate human β-cell replication nih.govnih.gov. Treatment of dispersed human islet cultures with CC-401 alone resulted in approximately 1% of β-cells becoming positive for the proliferation marker Ki67, a notable increase from the less than 0.5% observed in control cultures treated with DMSO frontiersin.org. This proliferative effect is linked to CC-401's role as a DYRK1A/B inhibitor, a mechanism shared with other known β-cell mitogens like harmine (B1663883) nih.gov. The compound inhibits the DYRK1A-dependent phosphorylation and subsequent stabilization of the β-cell replication inhibitor p27Kip1 nih.govnih.gov. Additionally, CC-401 treatment leads to an increased expression of genes that promote replication, which are normally suppressed by the DREAM complex nih.govnih.gov.

Table 1: Effect of CC-401 on In Vitro β-Cell Replication

Cell Type Treatment Replication Rate (%) Fold Increase
Purified Rat β-Cells Vehicle 0.2 ± 0.2 -
Purified Rat β-Cells CC-401 2.6 ± 0.3 13
Human Islet β-Cells DMSO (Control) <0.5 -
Human Islet β-Cells CC-401 ~1.0 >2

Synergy with Other Compounds in β-Cell Replication

The proliferative effect of CC-401 on human β-cells is significantly enhanced when used in combination with inhibitors of other signaling pathways nih.govnih.gov. This synergistic effect highlights the potential for multi-target approaches to maximize human β-cell regeneration nih.gov.

Specifically, simultaneous inhibition of glycogen (B147801) synthase kinase–3β (GSK-3β) or activin A receptor type II–like kinase/transforming growth factor-β (ALK5/TGF-β) alongside DYRK1A/B by CC-401 leads to a more robust replication response in human β-cells nih.govnih.govoup.com.

For instance, combining CC-401 with an ALK5/TGF-β inhibitor, such as D4476 or ALK5 Inhibitor II, markedly increases the percentage of replicating human β-cells. One study reported that while CC-401 alone induced about 1% Ki67 labeling, the combination with D4476 resulted in 2% labeling, and the combination with ALK5 Inhibitor II achieved almost 4% labeling frontiersin.org. This suggests that inhibiting the TGF-β pathway, which can have context-dependent effects on cell replication, works synergistically with DYRK1A/B inhibition to promote human β-cell proliferation nih.govbiorxiv.org. Similarly, combining CC-401 with a GSK-3β inhibitor (Chiron99021) also increased replication to a greater extent than CC-401 alone, though results were noted as inconsistent in one report frontiersin.org.

Table 2: Synergistic Effects of CC-401 with Other Compounds on Human β-Cell Replication

Compound 1 Compound 2 Target Pathway of Compound 2 Resulting Ki67+ β-Cells (%)
CC-401 D4476 ALK5/TGF-β 2.0
CC-401 ALK5 Inhibitor II ALK5/TGF-β ~4.0
CC-401 Chiron99021 GSK-3β Increased replication (results inconsistent)

Methodologies for Assessing Antiviral Activity in Cell Cultures

The evaluation of a compound's potential antiviral efficacy in vitro relies on a variety of established cell-based and biochemical assays. These methods are designed to measure the ability of a compound to inhibit different stages of the viral life cycle, from entry into the host cell to the production and release of new virus particles nih.gov.

Cytopathic Effect (CPE) Inhibition Assay: This assay is a fundamental method for screening antiviral compounds ibtbioservices.com. Many viruses cause visible damage to host cells, known as cytopathic effects, which can include changes in cell shape, detachment from the culture surface, and cell death ibtbioservices.comcreative-diagnostics.com. The CPE inhibition assay evaluates the ability of a test compound to prevent or reduce these virus-induced changes creative-diagnostics.com. The health of the cell monolayer is often assessed visually by microscopy or quantitatively by using vital dyes like neutral red or by measuring cellular ATP levels nih.govpblassaysci.compromega.com. A reduction in CPE in the presence of the compound indicates potential antiviral activity ibtbioservices.com.

Plaque Reduction Assay: Considered a "gold standard" in virology, the plaque reduction assay quantifies the number of infectious virus particles (plaque-forming units) in a sample wikipedia.orgfiveable.me. In this assay, a monolayer of host cells is infected with a virus, which then spreads to neighboring cells, creating localized areas of cell death or lysis known as plaques creative-diagnostics.com. An overlay medium, such as agar, is used to restrict the spread of the virus, ensuring that each plaque originates from a single infectious particle wikipedia.org. The antiviral activity of a compound is determined by its ability to reduce the number or size of these plaques compared to an untreated virus control creative-diagnostics.com. The plaque reduction neutralization test (PRNT) is a variation of this assay used to quantify neutralizing antibodies wikipedia.org.

Virus Yield Reduction Assay: This assay directly measures the quantity of new infectious virus particles produced by infected cells in the presence or absence of an antiviral compound usu.educreative-diagnostics.com. Host cell cultures are infected with a virus and incubated with varying concentrations of the test agent creative-diagnostics.comumich.edu. After a single replication cycle, the total virus yield (both intracellular and extracellular) is harvested and the viral titer is determined using a separate assay, such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay creative-diagnostics.com. A significant reduction in the virus yield in treated cultures compared to untreated controls indicates that the compound has inhibited viral replication usu.educreative-diagnostics.com. Though traditionally labor-intensive, modifications using microtiter plates have made this a more accessible and powerful technique for quantifying antiviral efficacy umich.edunih.gov.

In Vivo Preclinical Investigations in Animal Models

Evaluation in Animal Models of Renal Disease and Fibrosis

Animal models are crucial for understanding the mechanisms of renal disease and for testing the efficacy of potential new therapies. These models are designed to mimic the pathological processes of human kidney diseases, such as fibrosis, inflammation, and the loss of renal function.

The Unilateral Ureteral Obstruction (UUO) model is a widely used and well-characterized method for inducing renal interstitial fibrosis in rodents. researchgate.netnih.gov The procedure involves the complete ligation of one ureter, which leads to a rapid and progressive buildup of pressure, tubular injury, inflammation, and ultimately, fibrosis in the obstructed kidney. nih.govnih.gov This model is particularly valuable for studying the cellular and molecular pathways of fibrosis in an accelerated manner, independent of initial glomerular injury or immune-mediated processes. researchgate.netgubra.dk Key outcomes measured in UUO studies often include the quantification of collagen deposition, expression of profibrotic markers like Transforming Growth Factor-β1 (TGF-β1), and infiltration of inflammatory cells. nih.gov

There are no publicly available studies on the effects of CC-401 dihydrochloride (B599025) in the UUO model.

The anti-Glomerular Basement Membrane (anti-GBM) glomerulonephritis model is an antibody-induced rodent model that replicates features of human autoimmune kidney disease, such as Goodpasture's syndrome. sygnaturediscovery.com In this model, animals are injected with antibodies that target antigens within the glomerular basement membrane, leading to severe glomerular inflammation, crescent formation, and a rapid decline in renal function. sygnaturediscovery.com This model is characterized by the swift onset of inflammatory cell infiltration and the development of severe proteinuria. sygnaturediscovery.com It is used to investigate the pathogenesis of autoimmune renal disease and to evaluate the efficacy of anti-inflammatory and immunosuppressive agents. nih.gov

There is no publicly available research detailing the evaluation of CC-401 dihydrochloride in the anti-GBM glomerulonephritis model.

Proteinuria, the presence of excess protein in the urine, is a hallmark of kidney damage and a significant risk factor for the progression of chronic kidney disease (CKD). researchgate.netclinicaltrials.govuclahealth.org Animal models that exhibit proteinuria are essential for testing therapies aimed at reducing protein excretion and slowing the decline of renal function. The progression of renal impairment is often monitored by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, which rise as the glomerular filtration rate (GFR) declines. uclahealth.org

No data are available from studies investigating the impact of CC-401 dihydrochloride on proteinuria or the progression of renal impairment in animal models.

Assessment of Hepatoprotective Effects in Animal Models

Preclinical animal models are indispensable for assessing the potential of therapeutic agents to protect the liver from various forms of injury. These models allow researchers to study complex injury and repair mechanisms that cannot be replicated in vitro.

Hepatic ischemia-reperfusion (I/R) injury is a significant cause of liver damage that occurs during surgeries like liver transplantation and resections. creative-biolabs.com Animal models of I/R injury typically involve temporarily clamping the blood supply to a portion of the liver, inducing a period of ischemia, followed by the restoration of blood flow (reperfusion). nih.govnih.gov This reperfusion paradoxically triggers an acute inflammatory response, oxidative stress, and hepatocellular death. nih.gov These models are critical for evaluating compounds that may mitigate the damage caused by this process.

There are no published findings on the assessment of CC-401 dihydrochloride in animal models of hepatic ischemia-reperfusion injury.

Animal models of liver transplantation, most commonly performed in rats and mice, are the gold standard for preclinical evaluation of therapies aimed at preventing organ rejection and improving transplant outcomes. sigmaaldrich.com These complex surgical models allow for the study of the immune response to the transplanted organ and the assessment of immunosuppressive drug efficacy. Key areas of investigation include acute cellular rejection, preservation injury, and the induction of immune tolerance. sigmaaldrich.com

There is no publicly available information regarding the study of CC-401 dihydrochloride in liver transplantation models.

Investigation of Biological Activities in Oncological Animal Models

CC-401 dihydrochloride, a potent inhibitor of c-Jun N-terminal kinase (JNK), has been the subject of oncological research in various animal models to determine its therapeutic potential.

Efficacy in Mouse Xenograft Models (e.g., Colon Cancer)

The efficacy of CC-401 has been evaluated in mouse xenograft models, particularly those for colorectal cancer (CRC). Research has shown that inhibiting JNK with CC-401 can sensitize hypoxic colon cancer cells to the effects of DNA-damaging agents. researchgate.net In studies using HT29 human colorectal cancer cell lines to generate subcutaneous tumors in immunodeficient mice, CC-401 was assessed as part of a combination therapy strategy. medchemexpress.com These in vivo studies demonstrated that the administration of a JNK inhibitor like CC-401 could enhance the efficacy of chemotherapy treatments. researchgate.net The compound competitively binds to the ATP-binding site of JNK, which inhibits the phosphorylation of the transcription factor c-Jun, a key process in tumor cell signaling. medchemexpress.com

Anti-Angiogenic Activity in Tumor Models

The role of CC-401 has been explored in therapeutic strategies targeting angiogenesis, the process of forming new blood vessels that is critical for tumor growth. The compound has been specifically assessed for its efficacy in anti-angiogenic combination therapies in mouse xenograft models. medchemexpress.comchemicalbook.comnih.gov The rationale for this investigation lies in the critical function of the JNK signaling pathway in both tumor and endothelial cells, which are essential for angiogenesis. While detailed mechanistic studies on the direct anti-angiogenic effects of CC-401 are not extensively detailed in the provided search results, the evaluation of JNK inhibitors in this context suggests that targeting this pathway is a viable strategy for inhibiting tumor vascularization.

Modulation of Tumor Microenvironment Components (e.g., immune cell infiltration, if mechanistically linked to JNK)

The JNK signaling pathway, the target of CC-401, plays a complex role within the heterogeneous tumor microenvironment (TME). researchgate.net JNK signaling is implicated in the ability of tumor cells to evade the immune system, in part by manipulating T lymphocytes. researchgate.net The pathway is involved in the TGF-β-induced invasion and metastasis of cancer cells; TGF-β is a known immunosuppressive cytokine that can suppress the response of cytotoxic T lymphocytes (CTLs). researchgate.net By inhibiting JNK, CC-401 has the potential to modulate these immunosuppressive mechanisms. Furthermore, JNK1 inhibition has been found to attenuate hypoxia-induced autophagy, a process that can promote cancer cell survival under the stressful conditions found within the TME. researchgate.net

Studies on β-Cell Mass Expansion in Rodent Models of Diabetes

Beyond oncology, CC-401 has been investigated for its potential to address diabetes through the expansion of pancreatic β-cell mass. Pharmacological expansion of endogenous β-cells is considered a promising therapeutic strategy for diabetes. medchemexpress.com

In Vivo Replication Induction

Studies in rodent models have demonstrated that CC-401 can induce β-cell replication. medchemexpress.com In one key study, CC-401 treatment in rats led to a significant increase in β-cell replication compared to vehicle-treated control animals. This effect was also confirmed in mouse models, indicating that the compound promotes β-cell replication in vivo across different rodent species. The mechanism was surprisingly found to be through the inhibition of dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B, rather than solely through JNK inhibition as initially characterized. medchemexpress.com

Table 1: Effect of CC-401 on β-Cell Replication in Rats

Treatment Groupβ-Cell Replication Rate (%)P-value
Vehicle4.3 ± 0.5\multirow{2}{*}{0.02}
CC-4018.1 ± 3.0

Data sourced from studies on rodent models demonstrating in vivo replication induction.

Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic studies were conducted to understand the exposure-response relationship of CC-401 in vivo. In a mouse model, the compound's pharmacokinetic profile was characterized to develop an effective dosing strategy for assessing its effect on β-cell replication. These investigations established key parameters that informed the in vivo efficacy studies.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of CC-401 in Mice

ParameterValue
Maximum Plasma Concentration (Cmax)~5 µM
Half-Life (t1/2)~53 minutes
Half Maximal Effective Concentration (EC50)5.2 ± 0.8 µM
Minimum Effective Concentration~1.0 µM

Data based on pharmacokinetic profiling in mouse models.

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Structural Basis of JNK Inhibition by Anthrapyrazolone Scaffolds

The inhibitory action of CC-401 and related anthrapyrazolones is based on their function as ATP-competitive inhibitors. qeios.com These molecules are designed to fit into the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its substrates. qeios.com The structural basis for this inhibition has been elucidated through studies of the closely related anthrapyrazolone compound, SP600125.

The anthrapyrazolone core effectively occupies the hydrophobic pocket within the JNK ATP-binding site. nih.gov This interaction is stabilized by numerous van der Waals contacts with key hydrophobic residues, including Ile32, Val40, Ala53, Ile86, Met108, Leu110, Val158, and Leu168. nih.gov The planar nature of the fused ring system of the scaffold facilitates favorable stacking and interactions within this pocket. The specificity of this scaffold for JNK over other mitogen-activated protein kinases (MAPKs) is influenced by variations in the amino acid residues that form this hydrophobic pocket in other kinases. nih.gov

The binding is further directed by hydrogen bonds between the inhibitor and the hinge region of the kinase, a critical interaction for anchoring ATP-competitive inhibitors. While the precise binding mode of CC-401 has not been publicly detailed, its shared scaffold with SP600125 strongly suggests a similar mechanism of action, where it directly blocks the ATP-binding site, inhibiting kinase activity. qeios.comnih.gov

Comparative SAR Analysis with Related JNK Inhibitors (e.g., SP600125)

CC-401 was developed as a second-generation JNK inhibitor based on the chemical framework of SP600125. qeios.com While SP600125 was a pioneering tool for studying JNK signaling, its utility was limited by a lack of specificity. nih.gov SAR analysis comparing these two compounds reveals key advances in kinase selectivity.

SP600125, although potent against JNK isoforms, was found to inhibit a range of other protein kinases with similar or even greater potency, including PHK, CK1, and CDK2. nih.gov This off-target activity complicates the interpretation of experimental results and presents potential safety concerns.

In contrast, CC-401 was designed for improved selectivity. It exhibits greater than 40-fold selectivity for JNK over a panel of other kinases, including p38, ERK, IKK2, protein kinase C, Lck, and ZAP70. This enhanced selectivity profile represents a significant improvement over the first-generation inhibitor SP600125 and makes CC-401 a more precise tool for probing JNK function. The structural modifications differentiating CC-401 from SP600125, likely involving substitutions on the anthrapyrazolone core, are responsible for this superior selectivity by optimizing interactions within the JNK ATP-binding pocket while creating unfavorable interactions with the pockets of other kinases.

Table 1: Comparative Selectivity of Anthrapyrazolone JNK Inhibitors
CompoundPrimary TargetReported Selectivity Profile
SP600125JNK1, JNK2, JNK3Inhibits multiple other kinases with similar or greater potency (e.g., PHK, CK1, CDK2) nih.gov
CC-401 dihydrochloride (B599025)JNK (pan-isoform)>40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70

Identification of Key Functional Groups for Potency and Selectivity

The potency and selectivity of anthrapyrazolone inhibitors are dictated by the specific functional groups attached to the core scaffold. SAR studies have identified several key structural features:

The Anthrapyrazolone Core: This planar, heterocyclic ring system is the fundamental pharmacophore responsible for occupying the adenine-binding region of the ATP pocket. nih.gov

Hinge-Binding Groups: For SP600125, SAR studies revealed that a free secondary amine (NH group) at the 2-position of the pyrazole (B372694) ring was crucial for inhibitory activity. nih.gov Alkylation of this nitrogen resulted in a significant loss of potency, suggesting it acts as a critical hydrogen bond donor to the kinase hinge region. nih.gov This feature is likely conserved in CC-401.

Side Chains and Substituents: The key to enhancing selectivity from SP600125 to CC-401 lies in the modification of peripheral functional groups. While specific details on CC-401's structure are limited in peer-reviewed literature, the principles of medicinal chemistry suggest that its side chains were optimized to:

Form additional favorable interactions (e.g., hydrophobic, hydrogen bonding) deep within the JNK active site.

Introduce steric or electronic clashes with non-target kinases. For instance, a bulky substituent might be accommodated by the JNK active site but not by the slightly different topology of the p38 kinase active site, thus conferring selectivity.

The high affinity of CC-401, with Ki values in the 25-50 nM range, indicates a highly optimized fit within the JNK ATP pocket, achieved through the strategic placement of these key functional groups.

Design and Synthesis Strategies for Advanced Analogues

The development of CC-401 and subsequent molecules demonstrates a clear rational design strategy aimed at progressively improving inhibitor properties. The starting point was the SP600125 scaffold, which, despite its flaws, provided a valid chemical template for ATP-competitive JNK inhibition.

The design strategy evolved through several stages:

Improving Selectivity: The initial goal was to overcome the poor selectivity of SP600125. This led to the synthesis of a library of analogues with varied substituents on the anthrapyrazolone core. Through iterative synthesis and screening against a panel of kinases, compounds like CC-401 with significantly improved selectivity profiles were identified.

Targeting Specific Isoforms: After achieving pan-JNK selectivity, further research focused on developing inhibitors with preference for specific JNK isoforms (JNK1, JNK2, or JNK3). This requires a more sophisticated design approach to exploit the few subtle amino acid differences between the ATP-binding sites of the isoforms. nih.gov This effort led to the development of second-generation compounds such as CC-930 and CC-90001, which exhibit biases toward JNK2 and JNK1, respectively. researchgate.netresearchgate.net

Applications As a Chemical Biology Tool and Future Research Directions

Utilization of CC 401 dihydrochloride (B599025) as a Research Probe for JNK Signaling

CC 401 dihydrochloride serves as a high-affinity research probe for investigating the multifaceted roles of the JNK signaling pathway. rndsystems.comtocris.com As a potent, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), it provides researchers with a means to acutely and selectively block JNK activity in cellular and preclinical models. medchemexpress.commedchemexpress.comapexbt.com The compound competitively binds to the ATP-binding site of activated, phosphorylated JNK, thereby preventing the downstream phosphorylation of its substrates, most notably the transcription factor c-Jun. rndsystems.commedchemexpress.comqeios.com

The utility of CC 401 as a research probe is significantly enhanced by its selectivity. It exhibits at least a 40-fold greater selectivity for JNK compared to other related kinases, such as p38, ERK, IKK2, protein kinase C, Lck, and ZAP70. rndsystems.commedchemexpress.comtocris.com This specificity is crucial for attributing observed biological effects directly to the inhibition of the JNK pathway, minimizing confounding results from off-target effects. In cell-based assays, concentrations of 1 to 5 μM CC 401 have been shown to provide specific JNK inhibition, effectively blocking processes like the sorbitol-induced phosphorylation of c-Jun without affecting the phosphorylation of JNK itself or other kinases like p38 or ERK. medchemexpress.com This allows for precise dissection of the JNK cascade, which is integral to numerous cellular processes including apoptosis, inflammation, stress responses, and cell proliferation. nih.govanygenes.comnih.gov

Table 1: Properties of this compound

Property Value Source
Mechanism of Action ATP-competitive inhibitor of JNK1, JNK2, JNK3 rndsystems.comapexbt.comqeios.com
Ki values 25-50 nM rndsystems.commedchemexpress.commedchemexpress.comtocris.com
Selectivity > 40-fold for JNK over p38, ERK, IKK2, PKC, Lck, ZAP70 rndsystems.commedchemexpress.comtocris.com

| Cellular Activity | Specific JNK inhibition at 1-5 µM | medchemexpress.com |

Integration into High-Throughput Screening Libraries for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. nih.govscienceintheclassroom.orgsigmaaldrich.com this compound has been incorporated into specialized compound libraries used for such screening purposes. Specifically, it is available as part of the Tocriscreen 2.0 Max and the Tocriscreen Antiviral Library. tocris.com

The inclusion of a well-characterized, potent, and selective JNK inhibitor like CC 401 in these libraries is valuable for several reasons. It can serve as a positive control in assays designed to find new JNK inhibitors. More importantly, it can be used in phenotypic screens to identify new cellular processes or potential therapeutic targets that are modulated by JNK signaling. When a screen identifies a "hit" with a desired cellular outcome, the known activity of CC 401 can help to quickly implicate the JNK pathway, accelerating target deconvolution and follow-up studies.

Elucidating Novel Biological Pathways Dependent on JNK Activity

The JNK pathway is a critical signaling cascade that regulates key cellular functions such as proliferation, apoptosis, and differentiation. nih.govanygenes.com By using CC 401 to selectively inhibit JNK, researchers can elucidate the specific downstream effects and uncouple JNK-dependent events from other signaling pathways. The activation of JNK can lead to either cell proliferation or apoptosis depending on the stimulus and cell type, highlighting the pathway's complexity. nih.govanygenes.com

For instance, JNK promotes apoptosis through two main mechanisms: by translocating to the nucleus to increase the expression of pro-apoptotic genes via transcription factors like c-Jun, and by translocating to the mitochondria to modulate the activity of Bcl-2 family proteins. nih.govcreative-diagnostics.com Using CC 401 allows researchers to inhibit these specific actions and observe the resulting cellular fate. This helps to confirm whether a particular apoptotic event is JNK-dependent and to identify the specific downstream effectors involved. This approach has been used to demonstrate that inhibiting JNK can sensitize hypoxic colon cancer cells to agents that damage DNA. rndsystems.com

Potential for Further Exploration in Uninvestigated Disease Models (based on JNK's known roles)

The established role of the JNK pathway in a wide range of pathologies suggests that CC 401 could be a valuable tool for exploring its function in numerous disease models. anygenes.com Dysregulation of JNK signaling is implicated in cancers, neurodegenerative diseases like Parkinson's and Alzheimer's, and inflammatory conditions. anygenes.comcreative-diagnostics.com

Neurodegenerative Diseases : JNK3, an isoform primarily found in the brain, is involved in neuronal cell death, suggesting it could be a therapeutic target for conditions like Parkinson's and Alzheimer's disease. creative-diagnostics.com CC 401, as an inhibitor of all JNK isoforms, could be used in preclinical models of these diseases to probe the therapeutic potential of JNK inhibition.

Cancer : JNK activity is elevated in many cancer cell lines, and the pathway plays complex, sometimes contradictory, roles in tumorigenesis. creative-diagnostics.com While a Phase I clinical trial of CC 401 for acute myeloid leukemia was discontinued, the compound remains a useful research tool to explore the context-dependent roles of JNK in different cancers, such as glioblastoma, melanoma, and ovarian cancer. anygenes.comtandfonline.comtandfonline.com

Fibrotic Diseases : JNK signaling has a pathogenic role in renal fibrosis and tubular cell apoptosis. rndsystems.com CC 401 has already shown efficacy in models of renal injury, reducing proteinuria and inhibiting JNK activation. apexbt.com This supports its further investigation in other models of fibrotic diseases, such as idiopathic pulmonary fibrosis.

Metabolic Diseases : JNK1 has been identified as a key contributor to insulin (B600854) resistance associated with obesity, making CC 401 a relevant tool for studying metabolic disorders.

Table 2: Investigated and Potential Research Applications for CC 401

Disease Area JNK's Role Status of CC 401 Research Source
Renal Injury Promotes fibrosis and apoptosis Efficacy demonstrated in preclinical models rndsystems.comapexbt.com
Hepatic Injury Mediates ischemia-reperfusion injury Investigated in preclinical models rndsystems.com
Cancer Complex role in proliferation and apoptosis Phase I trial discontinued; remains a research tool creative-diagnostics.comtandfonline.comtandfonline.com
Neurodegeneration JNK3 isoform promotes neuronal apoptosis Potential for future preclinical exploration creative-diagnostics.com

| Viral Infections | JNK inhibition blocks HCMV replication | Demonstrated in vitro | rndsystems.comtocris.com |

Methodological Advancements in Preclinical Research Using this compound

The development of potent and selective small molecule inhibitors like CC 401 represents a methodological advancement for preclinical research. criver.comwhitecoatsfoundation.orgnih.gov It allows for a more nuanced and controlled investigation of protein function compared to genetic methods like gene knockouts, which can be confounded by developmental compensation or embryonic lethality.

The use of a chemical probe like CC 401 offers temporal control, allowing researchers to inhibit JNK activity at specific times and for specific durations in an experimental model. This is critical for dissecting the role of JNK in dynamic processes like tissue injury and repair or cancer progression. By providing a reliable way to assess the effects of JNK inhibition in vivo, CC 401 helps to validate the JNK pathway as a druggable target for various diseases. whitecoatsfoundation.orgnih.gov This rigorous preclinical validation is essential for bridging the gap between basic science discoveries and the development of new clinical therapies. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
SP600125
JNK-IN-8
CC-930
AS601245
GDC-0980
Ibrutinib
Lapatinib
Bortezomib
Oxaliplatin (B1677828)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.